molecular formula C19H21NO4S2 B2566255 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide CAS No. 831237-38-8

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2566255
CAS No.: 831237-38-8
M. Wt: 391.5
InChI Key: JPYXEQNEKSMIDU-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21NO4S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anti-inflammatory Potential

Research has indicated that certain sulfonamides bearing a benzodioxane moiety, similar in structure to N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide, have shown promising antibacterial properties. These compounds have been found to be effective against various Gram-positive and Gram-negative bacterial strains. Additionally, they have also displayed inhibitory activity against lipoxygenase enzymes, suggesting potential use in treating inflammatory diseases (Abbasi et al., 2017).

Tautomerism in Crystal Structures

A study on a related sulfonamide compound demonstrated the presence of imine tautomerism in its crystal structure, as distinguished by dispersion-corrected density functional theory calculations and 13C solid-state NMR spectra. This research provides insights into the molecular structure and behavior of such compounds (Li et al., 2014).

Synthesis and Optical Properties

The synthesis of N-protected thiophene-based sulfonamides, closely related to the target compound, has been explored for their potential optical properties. These compounds exhibit moderate to high fluorescence quantum yields, which could have applications in areas like dye synthesis and invisible ink technology (Bogza et al., 2018).

Anti-HIV Activity

Research into the anti-HIV properties of similar sulfonamide derivatives has been conducted, with some compounds showing effective in vitro activity against HIV-1. This suggests potential applications in developing treatments for HIV (Brzozowski & Sa̧czewski, 2007).

Enzyme Inhibition for Therapeutic Applications

Studies have shown that sulfonamides with benzodioxane and acetamide moieties exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests their potential in developing treatments for conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).

Synthesis of Functionalized Polymers

The synthesis of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) from compounds similar to the target sulfonamide has been reported. This polymer exhibits high solubility in organic solvents and could have applications in material science (Hori et al., 2011).

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-3-16-6-8-17(9-7-16)20(18-12-13-25(21,22)14-18)26(23,24)19-10-4-15(2)5-11-19/h4-13,18H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYXEQNEKSMIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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